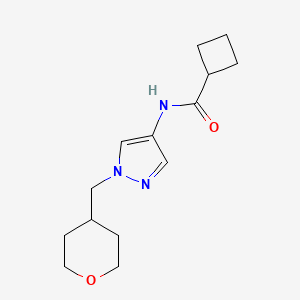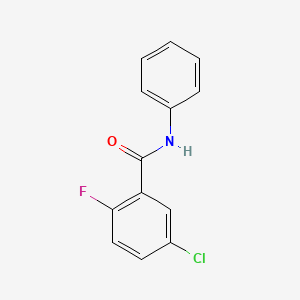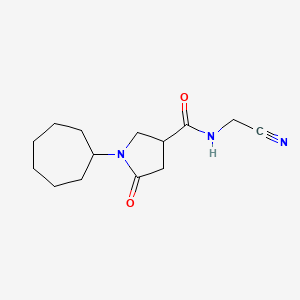![molecular formula C14H8Cl2I2O2 B2889868 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 1134336-77-8](/img/structure/B2889868.png)
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound characterized by the presence of dichlorobenzyl and diiodobenzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl alcohol and 3,5-diiodobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The 3,4-dichlorobenzyl alcohol is reacted with 3,5-diiodobenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzoic acid.
Reduction: Formation of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
- 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
- 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde
- 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Uniqueness
4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both dichlorobenzyl and diiodobenzaldehyde groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2I2O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVSLZSCZWHWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2I)C=O)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
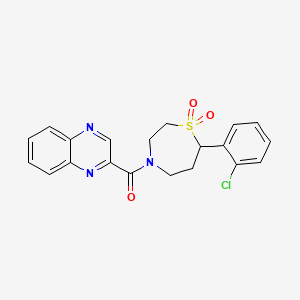
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

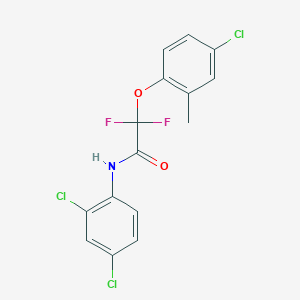
![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)
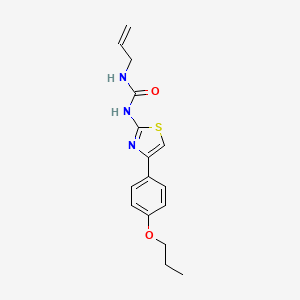
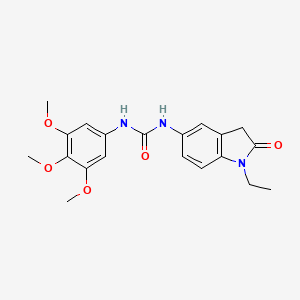
![N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2889801.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)
